molecular formula C19H16N2O5 B5057672 N-(4-methoxy-2-nitrophenyl)-2-(2-naphthyloxy)acetamide

N-(4-methoxy-2-nitrophenyl)-2-(2-naphthyloxy)acetamide

Cat. No. B5057672
M. Wt: 352.3 g/mol
InChI Key: UDIZSVMUIUSDRF-UHFFFAOYSA-N
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Description

N-(4-methoxy-2-nitrophenyl)-2-(2-naphthyloxy)acetamide, also known as MNA-715, is a chemical compound that has been studied for its potential use in scientific research. This compound has been found to have several interesting properties that make it useful for a variety of applications. In Finally, we will list as many future directions as possible for further research on this compound.

Scientific Research Applications

N-(4-methoxy-2-nitrophenyl)-2-(2-naphthyloxy)acetamide has been studied for its potential use as a fluorescent probe for detecting metal ions such as copper and zinc. It has also been found to have antioxidant properties and has been investigated for its potential use in preventing oxidative stress-related diseases such as Alzheimer's and Parkinson's. Additionally, N-(4-methoxy-2-nitrophenyl)-2-(2-naphthyloxy)acetamide has been studied for its potential use as a photosensitizer in photodynamic therapy for cancer treatment.

Mechanism of Action

The mechanism of action for N-(4-methoxy-2-nitrophenyl)-2-(2-naphthyloxy)acetamide involves its ability to chelate metal ions such as copper and zinc. This chelation process results in the formation of a stable complex that can be detected using fluorescence spectroscopy. Additionally, N-(4-methoxy-2-nitrophenyl)-2-(2-naphthyloxy)acetamide has been found to have antioxidant properties that help to prevent oxidative stress-related damage in cells.
Biochemical and Physiological Effects
N-(4-methoxy-2-nitrophenyl)-2-(2-naphthyloxy)acetamide has been found to have several biochemical and physiological effects that make it useful for scientific research. Its ability to chelate metal ions and act as an antioxidant make it useful for studying the effects of metal ion imbalance and oxidative stress on cellular processes. Additionally, its potential use in photodynamic therapy for cancer treatment makes it an interesting compound for studying the effects of light on cellular processes.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(4-methoxy-2-nitrophenyl)-2-(2-naphthyloxy)acetamide in lab experiments is its high purity and yield. This makes it a reliable source for scientific research. Additionally, its fluorescent properties make it easy to detect and measure in experiments. However, one limitation of using N-(4-methoxy-2-nitrophenyl)-2-(2-naphthyloxy)acetamide is its potential toxicity. Care must be taken when handling this compound to avoid exposure.

Future Directions

There are several future directions for research on N-(4-methoxy-2-nitrophenyl)-2-(2-naphthyloxy)acetamide. One area of interest is its potential use as a photosensitizer in photodynamic therapy for cancer treatment. Further research is needed to determine its efficacy in this application. Additionally, more research is needed to fully understand the mechanism of action of N-(4-methoxy-2-nitrophenyl)-2-(2-naphthyloxy)acetamide and its effects on cellular processes. Finally, further studies are needed to investigate the potential toxicity of N-(4-methoxy-2-nitrophenyl)-2-(2-naphthyloxy)acetamide and its safe handling in lab experiments.
Conclusion
In conclusion, N-(4-methoxy-2-nitrophenyl)-2-(2-naphthyloxy)acetamide is a chemical compound that has several interesting properties that make it useful for scientific research. Its synthesis method has been optimized to produce high yields of pure N-(4-methoxy-2-nitrophenyl)-2-(2-naphthyloxy)acetamide, making it a reliable source for experiments. It has been studied for its potential use as a fluorescent probe, antioxidant, and photosensitizer. Its mechanism of action involves chelation of metal ions and antioxidant activity. While it has advantages such as its high purity and fluorescent properties, care must be taken when handling this compound due to its potential toxicity. Further research is needed to fully understand the potential applications of N-(4-methoxy-2-nitrophenyl)-2-(2-naphthyloxy)acetamide in scientific research.

Synthesis Methods

The synthesis method for N-(4-methoxy-2-nitrophenyl)-2-(2-naphthyloxy)acetamide involves the reaction of 4-methoxy-2-nitroaniline with 2-naphthol in the presence of acetic anhydride and a catalyst. The resulting product is then treated with acetic acid to form the final compound, N-(4-methoxy-2-nitrophenyl)-2-(2-naphthyloxy)acetamide. This synthesis method has been optimized to produce high yields of pure N-(4-methoxy-2-nitrophenyl)-2-(2-naphthyloxy)acetamide, making it a reliable source for scientific research.

properties

IUPAC Name

N-(4-methoxy-2-nitrophenyl)-2-naphthalen-2-yloxyacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O5/c1-25-15-8-9-17(18(11-15)21(23)24)20-19(22)12-26-16-7-6-13-4-2-3-5-14(13)10-16/h2-11H,12H2,1H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDIZSVMUIUSDRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)COC2=CC3=CC=CC=C3C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-methoxy-2-nitrophenyl)-2-(2-naphthyloxy)acetamide

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